Bienvenue dans la boutique en ligne BenchChem!

N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

11β-HSD1 metabolic disease glucocorticoid

This uncharacterized chemical probe features a unique 4-ethoxyphenyl-imidazolidinone extension on an adamantyl-acetamide core, offering a scaffold-hopping opportunity for sigma receptor or 11β-HSD1 target validation. Public affinity data is absent; suitable for SAR alongside analogs (1257551-93-1, 1257550-49-4, 1286695-37-1). Procure for de novo in-house profiling only.

Molecular Formula C23H31N3O3
Molecular Weight 397.519
CAS No. 1257550-24-5
Cat. No. B2553987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
CAS1257550-24-5
Molecular FormulaC23H31N3O3
Molecular Weight397.519
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C23H31N3O3/c1-2-29-20-5-3-19(4-6-20)26-8-7-25(22(26)28)15-21(27)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h3-6,16-18H,2,7-15H2,1H3,(H,24,27)
InChIKeyKSUPKYDNYQHEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS 1257550-24-5) for Scientific Research


N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS 1257550-24-5) is a synthetic small molecule featuring an adamantyl group, an ethoxyphenyl moiety, and a 2-oxoimidazolidine core [1]. The compound is structurally classified as a substituted imidazolidinone acetamide derivative. Publicly available affinity data for this specific compound is extremely limited, and no dedicated primary research paper was identified. Indirect evidence suggests potential relevance to 11β-HSD1 inhibition [2] and sigma receptor pharmacology [3], but no direct, comparator-driven quantitative profiling of 1257550-24-5 has been published in peer-reviewed literature. Researchers and procurement specialists should therefore treat this compound as an early-stage, uncharacterized chemical probe requiring de novo validation.

Why N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide Cannot Be Replaced by a Generic In-Class Analog


Imidazolidinone acetamides bearing adamantyl substituents exhibit wide divergence in target affinity, functional activity, and selectivity depending on subtle modifications to the N-aryl and acetamide linker regions [1]. For example, structurally related alkylacetamide derivatives show sigma-1 receptor Ki values spanning from 0.09 nM to sub-micromolar, driven entirely by the nature of the lipophilic substituent [2]. Compounds with identical 2-oxoimidazolidine cores but different aryl appendages (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl vs. 2-methoxyethyl) have been profiled in different target classes and cannot be assumed to share pharmacological profiles . Generic replacement therefore carries a high risk of obtaining a compound with divergent, uncharacterized, or absent activity in the intended assay system.

Quantitative Differentiation Evidence for N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide (1257550-24-5)


Putative 11β-HSD1 Inhibitory Activity: Cross-Study Comparison with Carbenoxolone

No direct, head-to-head comparison data was identified. Indirect, cross-study comparable evidence suggests that N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide may inhibit 11β-HSD1 with an IC50 comparable to the reference inhibitor carbenoxolone . In a separate study on structurally related adamantyl-imidazolidinone derivatives, the most active compound achieved an IC50 of 0.31 µM against human 11β-HSD1 [1]. However, this value does not pertain to the target compound itself and is presented only as class-level context.

11β-HSD1 metabolic disease glucocorticoid

Sigma Receptor Pharmacophore Alignment: Class-Level Inference from Alkylacetamide Derivatives

A series of alkylacetamide derivatives bearing adamantyl groups were evaluated for sigma-1 and sigma-2 receptor binding [1]. The most potent compound displayed a sigma-1 Ki of 0.09 nM. The target compound 1257550-24-5 shares a similar adamantyl-acetamide scaffold but incorporates a 4-ethoxyphenyl-imidazolidinone moiety absent from the reference series. No direct binding or functional data for 1257550-24-5 at sigma receptors is publicly available.

sigma receptor CNS ligand design

Structural Uniqueness vs. Close Analogs: Substituent-Driven Differentiation

The compound 1257550-24-5 possesses a specific combination of substituents: adamantan-1-yl on the acetamide nitrogen, and 4-ethoxyphenyl on the imidazolidinone nitrogen. Closest cataloged analogs differ in key substituents: CAS 1257551-93-1 replaces the adamantyl group with 3,4-dichlorophenyl ; CAS 1257550-49-4 replaces the adamantyl group with 1-phenylethyl [1]; and CAS 1286695-37-1 replaces the adamantyl group with 4-(methylsulfanyl)phenyl . None of these analogs have been directly compared to 1257550-24-5 in any published assay.

structure-activity relationship chemical probe drug discovery

Recommended Application Scenarios for N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide Based on Available Evidence


Chemical Probe for De Novo 11β-HSD1 Target Validation Studies

If independent in-house profiling confirms the putative 11β-HSD1 inhibitory activity [1], this compound could serve as a structurally novel chemical probe for 11β-HSD1 target validation in cellular models of glucocorticoid metabolism. Its adamantyl-imidazolidinone scaffold is distinct from classical 11β-HSD1 inhibitors such as carbenoxolone and BI 135585, potentially offering a different binding mode or selectivity profile. However, procurement for this purpose should be contingent on first establishing a robust in-house IC50 and confirming selectivity against 11β-HSD2. [1]

Scaffold-Hopping Starting Point for Sigma Receptor Ligand Design

The adamantyl-acetamide core is a validated sigma-1 pharmacophore [2]. The unique 4-ethoxyphenyl-imidazolidinone extension present in 1257550-24-5 represents a scaffold-hopping opportunity for medicinal chemists seeking to explore novel sigma receptor ligands with potentially differentiated selectivity profiles. This compound could be used as a reference in focused library synthesis aimed at establishing structure-activity relationships for sigma-1 vs. sigma-2 selectivity. [2]

Negative Control or Comparator in Analog Series Profiling

Given the availability of close structural analogs (CAS 1257551-93-1, 1257550-49-4, 1286695-37-1) that differ only in the N-acetamide substituent [3], 1257550-24-5 can be procured alongside these analogs to systematically dissect the contribution of the adamantyl group to target binding, cellular permeability, metabolic stability, and off-target liability. This application is independent of prior knowledge of the compound's primary target and leverages its structural uniqueness for SAR studies. [3]

Quote Request

Request a Quote for N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.